Cas no 1569101-77-4 ((6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane)

(6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- (6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane
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- Inchi: 1S/C9H10F2OS/c1-3-12-7-5-4-6(10)8(11)9(7)13-2/h4-5H,3H2,1-2H3
- InChI Key: ABFWPWPAYKWBJM-UHFFFAOYSA-N
- SMILES: S(C1C(=C(F)C=CC=1OCC)F)C
(6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB610577-5g |
(6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane; . |
1569101-77-4 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB610577-250mg |
(6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane; . |
1569101-77-4 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB610577-1g |
(6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane; . |
1569101-77-4 | 1g |
€659.60 | 2024-07-19 |
(6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane Related Literature
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on (6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane
Comprehensive Overview of (6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane (CAS No. 1569101-77-4)
(6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane, with the CAS number 1569101-77-4, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique ethoxy and difluorophenyl substituents, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.
The molecular structure of (6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane features a methylsulfane group attached to a 2,3-difluorophenyl ring, further substituted with an ethoxy moiety at the 6-position. This arrangement imparts distinct electronic and steric properties, which are critical for its reactivity and interaction with biological targets. The presence of fluorine atoms enhances the compound's stability and lipophilicity, making it a promising candidate for drug discovery programs targeting central nervous system (CNS) disorders and infectious diseases.
In recent years, the demand for fluorinated compounds like 1569101-77-4 has surged due to their ability to improve the bioavailability and metabolic stability of therapeutic agents. This trend aligns with the growing focus on precision medicine and sustainable agriculture, where efficient and selective chemical tools are essential. The compound's versatility is further highlighted by its potential use in catalysis and polymer chemistry, where its unique structure can facilitate the development of advanced materials with tailored properties.
From a synthetic perspective, (6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane can be prepared through well-established arylthioether formation reactions, often involving nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling methodologies. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements of industrial and academic applications. The scalability of these methods is a key factor driving its adoption in large-scale manufacturing.
The compound's relevance to current research is underscored by its inclusion in studies exploring structure-activity relationships (SAR) and molecular docking simulations. These investigations aim to elucidate how subtle modifications to the ethoxy or difluorophenyl groups can influence biological activity. Such insights are invaluable for designing next-generation therapeutics with enhanced efficacy and reduced side effects, addressing unmet medical needs in areas like oncology and neurodegenerative diseases.
Environmental and regulatory considerations also play a pivotal role in the application of 1569101-77-4. As industries strive to comply with green chemistry principles, the development of eco-friendly synthesis routes for this compound has become a priority. Innovations such as solvent-free reactions and biocatalytic methods are being explored to minimize waste and energy consumption, aligning with global sustainability goals.
In summary, (6-Ethoxy-2,3-difluorophenyl)(methyl)sulfane (CAS No. 1569101-77-4) represents a fascinating example of how fluorinated aromatic compounds can bridge the gap between fundamental research and practical applications. Its multifaceted utility in drug development, agrochemical innovation, and material science positions it as a compound of enduring interest. As scientific advancements continue to unfold, this molecule is poised to play a pivotal role in shaping the future of chemical synthesis and biomolecular engineering.
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